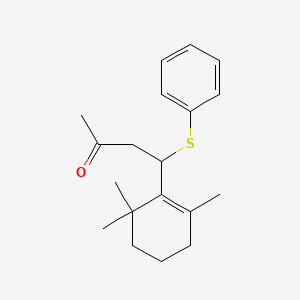
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenylthio group and a trimethylcyclohexenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-butanone with a phenylthio reagent and a trimethylcyclohexenyl precursor under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, while the ketone and cyclohexenyl groups contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Butanone, 4-(methylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethylcyclohexyl)-
Uniqueness
Compared to similar compounds, 2-Butanone, 4-(phenylthio)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to the presence of both the phenylthio and trimethylcyclohexenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
特性
CAS番号 |
61452-40-2 |
|---|---|
分子式 |
C19H26OS |
分子量 |
302.5 g/mol |
IUPAC名 |
4-phenylsulfanyl-4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C19H26OS/c1-14-9-8-12-19(3,4)18(14)17(13-15(2)20)21-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-13H2,1-4H3 |
InChIキー |
MUEPAPFBHYNUTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C(CC(=O)C)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

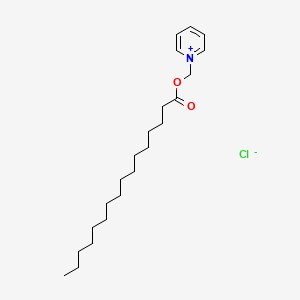
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
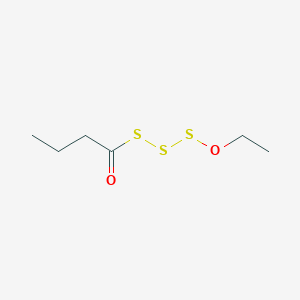
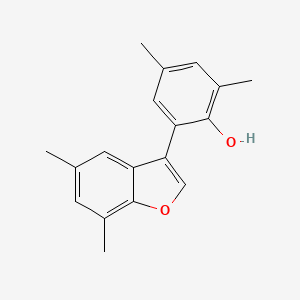
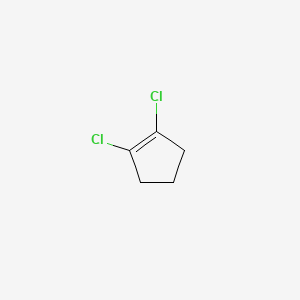


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
